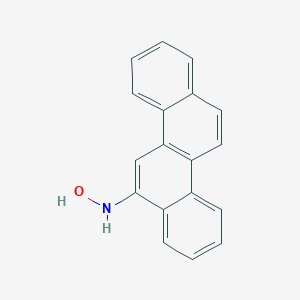

![molecular formula C10H7N3O2S2 B053568 ([1,2,4]トリアゾロ[3,4-b][1,3]ベンゾチアゾール-3-イルチオ)酢酸 CAS No. 114722-63-3](/img/structure/B53568.png)

([1,2,4]トリアゾロ[3,4-b][1,3]ベンゾチアゾール-3-イルチオ)酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

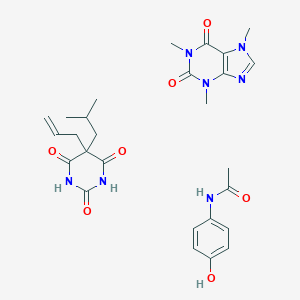

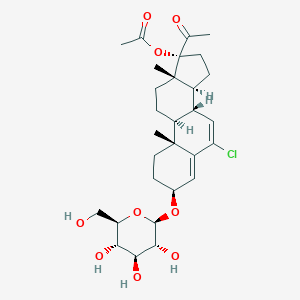

([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid, also known as TBA, is a common organic compound found in various forms, such as a solid, an aqueous solution, and a gas. It is an important acid in organic chemistry, as it can be used in a variety of synthetic reactions. TBA is a versatile compound, with a wide variety of applications in various fields, such as pharmaceuticals, biochemistry, and materials science.

科学的研究の応用

抗乳がん剤

この化合物は、新規ビス(1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジン)を抗乳がん剤として設計および合成するために使用されてきた。 これらの薬剤は、PARP-1およびEGFR標的の二重阻害を介して作用する . 3つの化合物は、エルロチニブよりもMDA-MB-231に対してはるかに優れた細胞毒性活性を示した .

抗菌活性

この化合物を含む1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジン誘導体は、有望な抗菌活性を示している .

鎮痛および抗炎症活性

これらの誘導体は、鎮痛および抗炎症特性を有することも発見されている .

抗酸化活性

この化合物は、抗酸化活性に関連付けられており、さまざまな健康状態に有益である可能性がある .

抗ウイルス活性

1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジン誘導体は、抗ウイルス剤として可能性を示している .

酵素阻害剤

これらの誘導体は、炭酸脱水酵素、コリンエステラーゼ、アルカリホスファターゼ、抗リパーゼ、およびアロマターゼを含むさまざまな酵素を阻害することが発見されている .

抗結核剤

抗HIV剤

文献では、この化合物を含む1,2,4-トリアゾロ[3,4-b]チアジアジン誘導体は、有望な抗HIV活性を示していることが明らかになっている .

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these pathways.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in a variety of biochemical pathways, suggesting that the compound may have wide-ranging effects on cellular metabolism.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.

Result of Action

Similar compounds have shown cytotoxic activities with potent ic50 values against certain cancer cell lines . This suggests that the compound may have potential anticancer effects.

将来の方向性

生化学分析

Biochemical Properties

([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which allow the compound to bind effectively to the active sites of these enzymes. By inhibiting these enzymes, ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid can modulate various biochemical pathways, leading to its diverse pharmacological effects.

Cellular Effects

([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid has been found to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and upregulating pro-apoptotic genes such as Bax and p53 . Additionally, ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid can inhibit cell proliferation by interfering with the cell cycle, particularly at the G2/M phase .

Molecular Mechanism

The molecular mechanism of action of ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid involves its binding interactions with various biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . This inhibition can result in the modulation of biochemical pathways, such as the inhibition of carbonic anhydrase, which affects pH regulation and ion transport in cells . Additionally, ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid can alter gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These long-term effects are particularly relevant in the context of chronic diseases, where sustained modulation of biochemical pathways is necessary for therapeutic efficacy.

Dosage Effects in Animal Models

The effects of ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to inhibit multiple enzymes and disrupt normal cellular processes. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play key roles in metabolic processes . By modulating the activity of these enzymes, ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid can affect metabolic flux and alter metabolite levels . These changes in metabolic pathways can contribute to the compound’s pharmacological effects, including its anticancer and anti-inflammatory activities.

Transport and Distribution

The transport and distribution of ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid can bind to intracellular proteins, which facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its pharmacological effects and therapeutic efficacy.

Subcellular Localization

([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications may direct ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid to specific cellular compartments, enhancing its ability to modulate biochemical pathways and exert its pharmacological effects .

特性

IUPAC Name |

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S2/c14-8(15)5-16-9-11-12-10-13(9)6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHOAMHKGIWPPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366365 |

Source

|

| Record name | 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114722-63-3 |

Source

|

| Record name | 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)

![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)